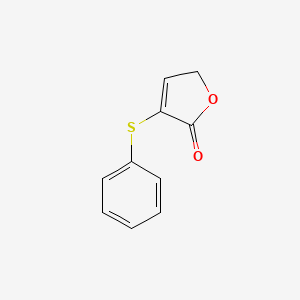

3-(Phenylthio)-2(5H)-furanone

Description

Contextual Significance of 2(5H)-Furanone Derivatives in Organic Synthesis and Chemical Biology

The 2(5H)-furanone ring system, a five-membered heterocyclic lactone, represents a privileged scaffold in the realms of organic synthesis and chemical biology. ontosight.aibohrium.com These compounds, which are derivatives of furan, are of significant interest due to their versatile applications, including their use as intermediates in organic synthesis. ontosight.ai The α,β-unsaturated γ-lactone moiety within the 2(5H)-furanone core is a key structural feature that imparts unique reactivity and biological activity. researchgate.net

In organic synthesis, 2(5H)-furanone derivatives serve as valuable building blocks for the construction of more complex molecules. Their inherent reactivity allows for a variety of chemical transformations, including Michael additions, cycloadditions, and ring-opening reactions, providing access to a diverse array of carbocyclic and heterocyclic structures. researchgate.netresearchgate.net For instance, they have been utilized as starting materials for the synthesis of various nitrogen-containing heterocycles. researchgate.net The synthesis of 2(5H)-furanone derivatives can be achieved through various methods, such as the acid-catalyzed etherification of mucochloric or mucobromic acid with alcohols, or through multi-component reactions. sioc-journal.cnnih.gov

From a chemical biology perspective, the 2(5H)-furanone motif is present in numerous natural products and biologically active molecules. bohrium.com Derivatives of this scaffold have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comontosight.ainih.govnih.gov This broad range of bioactivities has spurred extensive research into the synthesis and evaluation of novel 2(5H)-furanone analogues as potential therapeutic agents. ontosight.ainih.govnih.gov For example, some derivatives have been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication process crucial for bacterial virulence. The ability of these compounds to interfere with such pathways highlights their potential as a new class of antimicrobial agents.

Overview of the Research Landscape for 3-(Phenylthio)-2(5H)-furanone and Related Analogues

Within the broader class of 2(5H)-furanone derivatives, this compound and its analogues have garnered specific attention in academic research. The introduction of a phenylthio group at the 3-position of the furanone ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate for further chemical modifications.

Research on this compound has explored its synthesis and its utility as a precursor for creating more complex heterocyclic systems. For example, studies have detailed the preparation of 3-phenylthio-5-aryl-2(3H)-furanones from 2-phenylthio-3-aroylpropionic acids, which can then be converted into various nitrogen and sulfur-containing heterocycles. researchgate.netresearchgate.net The phenylthio group can activate the lactone ring for reactions such as alkylation. acs.org

The investigation of analogues of this compound has revealed a range of interesting chemical and biological properties. For instance, the oxidation of the sulfide (B99878) to a sulfone leads to a new class of compounds with potentially altered biological activities. mdpi.com The synthesis of various substituted 3-(phenylthio)-2(5H)-furanones has been reported, with modifications at different positions of the furanone ring.

The table below summarizes some of the key research findings related to the synthesis and reactions of this compound and its analogues.

| Compound/Analogue | Research Focus | Key Findings | Reference(s) |

| 3-Phenylthio-5-aryl-2(3H)-furanones | Synthesis and Ring Transformation | Prepared from 2-phenylthio-3-aroylpropionic acids and used to synthesize pyrrolones, isothiazolones, pyridazinones, and oxadiazoles. | researchgate.netresearchgate.net |

| 5-Methyl-3-(phenylthio)dihydro-2(3H)-furanone | Alkylation Reactions | The phenylthio group activates the lactone for alkylation, serving as a key intermediate in the synthesis of natural products. | acs.org |

| 4-Amino-5,5-dimethyl-3-phenylthio-2(5H)-furanone | Synthesis | Synthesized and characterized as part of a study on the preparation of 4-amino-2(5H)-furanones. | oup.com |

| 3-Phenylthio-2(5H)-furanone | Conjugate Addition Reactions | Undergoes conjugate addition reactions, demonstrating its utility as an electrophilic substrate. | oup.com |

The ongoing research into this compound and its derivatives continues to uncover new synthetic methodologies and potential applications, particularly in the construction of novel heterocyclic frameworks with diverse biological activities. The versatility of this compound as a synthetic intermediate ensures its continued importance in the field of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c11-10-9(6-7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSGNNULGPBKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C(=O)O1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321470 | |

| Record name | 3-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42435-82-5 | |

| Record name | 42435-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylthio)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Phenylthio 2 5h Furanone

Established Synthetic Routes for 3-(Phenylthio)-2(5H)-furanone and Related Structural Motifs

The synthesis of this compound can be broadly categorized into two main strategies: the formation of the furanone core from acyclic precursors already containing the phenylthio moiety, and the introduction of the phenylthio group onto a pre-existing furanone ring.

Cyclization Reactions for Furanone Core Formation

A key approach to constructing the 2(5H)-furanone ring involves the intramolecular cyclization of suitably functionalized open-chain precursors.

While direct and detailed examples of the cyclization of 2-phenylthio-3-aroylpropionic acids to exclusively form 3-(phenylthio)-2(5H)-furanones are not extensively documented in readily available literature, the general principle of γ-keto acid cyclization is a well-established method for furanone synthesis. This transformation typically proceeds via an intramolecular nucleophilic attack of the carboxylate on the ketone, followed by dehydration. The presence of the phenylthio group at the α-position may influence the reactivity and the conditions required for cyclization.

Acid- and base-catalyzed cyclizations are fundamental strategies for the formation of lactone rings, including the 2(5H)-furanone core. In the context of preparing phenylthio-substituted furanones, these methods would be applied to precursors such as γ-hydroxy-α-(phenylthio)carboxylic acids or their ester derivatives.

Acid-Catalyzed Lactonization: In the presence of an acid catalyst, the hydroxyl group of a γ-hydroxy-α-(phenylthio)carboxylic acid can be protonated, making it a better leaving group. Subsequent intramolecular attack by the carboxylic acid carbonyl oxygen leads to the formation of a tetrahedral intermediate, which then collapses to the lactone with the elimination of water.

Base-Catalyzed Lactonization: Base-catalyzed lactonization, often referred to as intramolecular transesterification, is typically employed with γ-hydroxy esters. A base, such as sodium ethoxide, can deprotonate the hydroxyl group, increasing its nucleophilicity. The resulting alkoxide then attacks the ester carbonyl carbon, leading to a tetrahedral intermediate that expels the alkoxy group to form the furanone ring.

Thiol-Substituted Intermediate Approaches

An alternative and widely utilized strategy involves the introduction of the phenylthio group onto a pre-formed furanone scaffold or a precursor that subsequently cyclizes.

The direct introduction of a phenylthio group onto the furanone ring can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, at the C-3 or C-4 position. A common precursor for this approach is a 3-halo-2(5H)-furanone. The reaction with a phenylthiolate nucleophile, typically generated by treating thiophenol with a base, proceeds via an SNAr-type mechanism to afford the desired this compound.

A notable example is the synthesis of chiral 4-arylsulfanyl derivatives of 2(5H)-furanone. In this method, stereochemically pure 5-alkoxy-3,4-dihalo-2(5H)-furanones are reacted with aromatic thiols in the presence of a base like triethylamine (B128534). This reaction proceeds with high regioselectivity, affording the 4-thiosubstituted products. researchgate.net While this example illustrates substitution at the C-4 position, the principle is directly applicable to the synthesis of 3-phenylthio derivatives from 3-halo precursors.

Table 1: Synthesis of 4-Arylsulfanyl-2(5H)-furanones via Nucleophilic Substitution researchgate.net

| Starting Material (3,4-Dihalo-2(5H)-furanone) | Aryl Thiol | Base | Solvent | Product (4-Arylsulfanyl Derivative) | Yield (%) |

| 5-(l)-Menthyloxy-3,4-dichloro-2(5H)-furanone | Thiophenol | Triethylamine | Dichloromethane | 3-Chloro-5-(l)-menthyloxy-4-(phenylthio)-2(5H)-furanone | 85 |

| 5-(l)-Menthyloxy-3,4-dichloro-2(5H)-furanone | 4-Methylthiophenol | Triethylamine | Dichloromethane | 3-Chloro-5-(l)-menthyloxy-4-(p-tolylthio)-2(5H)-furanone | 82 |

| 5-(l)-Bornyloxy-3,4-dibromo-2(5H)-furanone | Thiophenol | Triethylamine | Dichloromethane | 3-Bromo-5-(l)-bornyloxy-4-(phenylthio)-2(5H)-furanone | 88 |

This table is representative of the synthesis of 4-thio substituted furanones, a reaction type analogous to the synthesis of the target compound.

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the thia-Michael addition, is a powerful tool for the formation of carbon-sulfur bonds. This strategy can be applied to the synthesis of 3-(phenylthio)-2(5H)-furanones by reacting a suitable α,β-unsaturated lactone precursor with thiophenol. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the unsaturated lactone, leading to the formation of an enolate intermediate, which is subsequently protonated to give the this compound product.

The efficiency and diastereoselectivity of the Michael addition can be influenced by the substrate, the thiol, the catalyst, and the reaction conditions.

Adaptation of Copper-Catalyzed Azide-Alkyne Cycloaddition for Thiol Groups

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is renowned for its high efficiency and specificity in forming 1,2,3-triazoles. researchgate.net However, the chemoselectivity of this reaction can be compromised by the presence of reactive functional groups, notably the free thiol group of cysteine residues in biological settings. nih.govnih.gov Research has shown that under typical CuAAC conditions, a competing copper-catalyzed reaction between an azide (B81097), an alkyne, and a thiol can occur, leading to the formation of thiotriazole byproducts. nih.govresearchgate.net

This reactivity presents both a challenge and a potential opportunity. While it can lead to false positives in proteomic studies by causing non-specific labeling of proteins, the underlying mechanism of copper-catalyzed C-S bond formation can be adapted for synthetic purposes. nih.govnih.gov The process involves the interaction of the thiol with the copper catalyst, influencing the cycloaddition pathway. While not a direct synthesis of the furanone ring itself, this chemistry is relevant for introducing thiol-containing moieties to a furanone scaffold that has been previously functionalized with an alkyne or azide group. The development of modified CuAAC conditions, such as adjusting ligand and reducing agent concentrations, aims to control this side reaction, thereby improving the signal-to-noise ratio in biological applications and offering a potential handle for controlled synthetic transformations involving thiols. nih.gov

Phenylthioacetic Acid Dianion Chemistry for Lactone Construction

The dianion of phenylthioacetic acid serves as a versatile C2 synthon in organic synthesis. Generated by treating commercially available phenylthioacetic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), this α-metallated carboxylate is a potent nucleophile. rsc.org Its utility lies in its ability to react with various electrophiles, providing access to β-hydroxy sulfides, which are key intermediates in the synthesis of olefins, oxiranes, and ketones. rsc.org This reactivity is particularly valuable for the construction of lactone rings.

Reaction with Epoxides

A primary application of the phenylthioacetic acid dianion is its reaction with epoxides to form γ-butyrolactones. The reaction proceeds via a nucleophilic ring-opening of the epoxide by the dianion. This SN2-type reaction typically occurs at the less sterically hindered carbon of the epoxide. youtube.com The initial addition product is a β-hydroxy sulfide (B99878) bearing a carboxylate group. rsc.org Upon acidic workup, this intermediate undergoes spontaneous lactonization to yield the corresponding γ-hydroxy acid, which readily cyclizes to the γ-butyrolactone.

This method is advantageous as it allows for the direct construction of the lactone skeleton with concomitant installation of the phenylthio group at the α-position. The phenylthio group can then serve as a handle for further modifications, such as elimination to form an α,β-unsaturated lactone like this compound. The reaction of dianions with epoxides can be influenced by additives like lithium chloride, which may activate the epoxide, and generally proceeds with good yields. nih.gov

| Entry | Electrophile (Epoxide) | Base | Product | Yield (%) |

| 1 | Ethylene oxide | LDA | α-(Phenylthio)-γ-butyrolactone | ~85% |

| 2 | Propylene oxide | LDA | α-(Phenylthio)-γ-methyl-γ-butyrolactone | ~80% |

| 3 | Styrene oxide | LDA | α-(Phenylthio)-γ-phenyl-γ-butyrolactone | ~75% |

| This table presents illustrative data based on typical reactions of the phenylthioacetic acid dianion with epoxides. |

Alpha-Alkylation of Gamma-Butyrolactones

The phenylthio group is an effective activating group for the α-alkylation of carbonyl compounds, including γ-butyrolactones. While the dianion chemistry described above builds the lactone ring, a related strategy involves the functionalization of a pre-formed γ-butyrolactone. An α-(phenylthio)-γ-butyrolactone, synthesized via the epoxide route or other methods, can be deprotonated at the α-carbon using a strong base like LDA. researchgate.net The resulting enolate is stabilized by the adjacent sulfur atom and can be efficiently alkylated with a variety of electrophiles, such as alkyl halides.

This two-step sequence—introduction of the phenylthio group followed by alkylation—provides a reliable method for synthesizing α-substituted-α-(phenylthio)-γ-butyrolactones. researchgate.net The phenylthio group can subsequently be removed reductively or, more importantly for the synthesis of the target compound, can be oxidized to a sulfoxide (B87167) to facilitate elimination reactions.

Pummerer Rearrangement of Alpha-Phenylsulfinyl-gamma-butyrolactones and Subsequent Elimination

The Pummerer rearrangement is a classical transformation of a sulfoxide into an α-acyloxy thioether in the presence of an acylating agent, typically acetic anhydride (B1165640). wikipedia.org This reaction provides a powerful method for introducing unsaturation adjacent to a sulfur-bearing carbon.

To synthesize this compound, one begins with an α-(phenylthio)-γ-butyrolactone. This thioether is first oxidized to the corresponding α-(phenylsulfinyl)-γ-butyrolactone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxide is then subjected to Pummerer conditions. wikipedia.org Treatment with acetic anhydride acylates the sulfoxide oxygen, forming a key intermediate that readily eliminates acetic acid to generate a cationic-thial species. wikipedia.org Trapping of this electrophilic intermediate by the acetate (B1210297) counter-ion yields an α-acetoxy-α-(phenylthio)-γ-butyrolactone. The final step is the elimination of acetic acid from this Pummerer product, typically induced by heat or a non-nucleophilic base, to create the double bond, affording the desired this compound. nih.gov

Chlorination and Dehydrochlorination Protocols

A well-established method for introducing α,β-unsaturation into lactones involves a sequence of α-halogenation followed by dehydrohalogenation. unipi.it To apply this to the synthesis of this compound, one would start with 3-(phenylthio)-γ-butyrolactone.

The first step is the selective chlorination at the α-position (C3). This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often initiated by radicals or catalyzed by acid. The reaction yields 3-chloro-3-(phenylthio)-γ-butyrolactone. The subsequent dehydrochlorination is accomplished by treating the chlorinated intermediate with a base. The choice of base is crucial to favor elimination over substitution; sterically hindered non-nucleophilic bases like 1,8-diazabicycloundec-7-ene (DBU) or triethylamine are commonly employed. unipi.it The base abstracts the proton at the β-position (C4), inducing the elimination of hydrogen chloride and forming the C3-C4 double bond to give this compound.

| Starting Material | Reagent 1 (Chlorination) | Reagent 2 (Elimination) | Product |

| 3-(Phenylthio)-γ-butyrolactone | SO₂Cl₂ | Triethylamine | This compound |

| 3-(Phenylthio)-γ-butyrolactone | N-Chlorosuccinimide | DBU | This compound |

| This table outlines the general reagents used in the chlorination-dehydrochlorination sequence. |

Intermolecular Condensation of Acetoxyketones

The synthesis of furanone rings can be achieved through various condensation strategies. organic-chemistry.org One plausible, though less common, pathway to a 3-(phenylthio) substituted furanone involves the intermolecular condensation of an acetoxyketone with a phenylthio-containing active methylene (B1212753) compound. For instance, the condensation of a glyoxalate derivative with methyl phenylthioacetate could be envisioned.

A more direct approach in this category might involve a base-catalyzed self-condensation of a carefully chosen precursor, or a directed condensation between two different components. For example, an α-acetoxyketone could react with an enolate derived from a phenylthioacetate ester. The initial aldol-type addition would be followed by an intramolecular cyclization (lactonization), with the elimination of the acetate group and another suitable leaving group to form the unsaturated furanone ring. The specific conditions would require careful control of basicity and temperature to drive the reaction toward the desired cyclized and dehydrated product.

Advanced Synthetic Strategies for Substituted 2(5H)-Furanones Incorporating the Phenylthio Moiety

The functionalization of the this compound scaffold is a key area of research for creating libraries of substituted butenolides. The primary challenges lie in controlling the regioselectivity of the reactions, as the furanone ring possesses multiple potentially reactive sites.

The alkylation of 2(5H)-furanones bearing a thioether substituent can be complex due to the presence of a tridentate anion that forms upon deprotonation, leading to potential electrophilic attack at multiple sites. Research on anions derived from 5-(ethylthio)- and 5-(phenylthio)-2(5H)-furanones has shown that reactions with alkylating agents can yield mixtures of 3- and/or 5-alkylated derivatives, often with poor regioselectivity.

The electrophilic attack typically occurs preferentially at the C-3 position, which can lead to 3,3-dialkylated 2(3H)-furanone products. However, the regioselectivity is highly dependent on the substituents present on the furanone ring. For instance, the presence of an electron-releasing group at the C-4 position, such as a methoxy (B1213986) group, has been shown to direct the alkylation exclusively to the C-5 position. This directing effect highlights the critical role of electronic factors in controlling the reaction's outcome. In the absence of such directing groups, achieving regioselective alkylation on the this compound core remains a significant synthetic challenge, often resulting in product mixtures.

| Substrate | Alkylating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 5-(Ethylthio)-2(5H)-furanone | Methyl Iodide / Allyl Bromide | LDA, THF, HMPA | Mixture of C-3 and C-5 alkylated products; C-3 preferred | |

| 5-(Ethylthio)-4-methoxy-2(5H)-furanone | Methyl Iodide | LDA, THF | 5-Alkyl-5-(ethylthio)-4-methoxy-2(5H)-furanone (65% yield) | |

| 5-(Ethylthio)-4-methoxy-2(5H)-furanone | Allyl Bromide | LDA, THF | 5-Alkyl-5-(ethylthio)-4-methoxy-2(5H)-furanone (80% yield) |

Beyond alkylation, other functionalization strategies have been developed that achieve high regioselectivity on the 2(5H)-furanone ring system. The specific position of functionalization is often dictated by the pre-existing substitution pattern of the substrate.

For example, the thiolation of 3,4-dihalo-5-alkoxy-2(5H)-furanones with aromatic thiols in the presence of a base occurs with high regioselectivity. The reaction proceeds via substitution of the halogen atom at the C-4 position of the lactone ring to afford 4-thiosubstituted products. This method provides a reliable route to 4-arylthio-2(5H)-furanones, which are themselves precursors for further derivatization, such as oxidation of the sulfur moiety.

Functionalization at the C-5 carbon is also possible. Barbier-type reactions using alkylating agents like allyl bromides in the presence of a tin or indium catalyst have been successfully applied to 3,4-dihalo-5-hydroxy-2(5H)-furanones for C-5 alkylation. Similarly, Mukaiyama aldol (B89426) reactions with silylated enol ethers, catalyzed by Lewis acids, provide another route for introducing substituents at the C-5 position. These examples demonstrate that by choosing the appropriate starting material and reaction conditions, it is possible to selectively functionalize the C-4 and C-5 positions of the furanone scaffold.

Chemical Reactivity and Derivatization of this compound

The phenylthio group at the C-3 position is not merely a passive substituent; its sulfur atom is a key reactive center. Oxidation of this sulfur moiety provides a straightforward method for synthesizing the corresponding sulfoxides and sulfones, which often exhibit distinct chemical properties and biological activities.

The oxidation of the sulfide to a sulfoxide introduces a stereocenter at the sulfur atom, while further oxidation yields the achiral sulfone. The ability to control this transformation and isolate either the sulfoxide or the sulfone is crucial for synthetic applications.

Selective oxidation of the sulfide in thio-substituted furanones to the sulfoxide level can be achieved by using a controlled amount of an oxidizing agent under specific conditions. Reagents such as m-chloroperoxybenzoic acid (MCPBA) are effective for this transformation. Performing the reaction at low temperatures, for example at -78 °C, with approximately one equivalent of the oxidant helps to prevent over-oxidation to the sulfone.

Another common reagent is Oxone® (potassium peroxymonosulfate). By carefully controlling the stoichiometry (e.g., 3 equivalents) and maintaining the reaction at room temperature, it is possible to selectively convert sulfides to sulfoxides. This method has proven effective for various sulfur-containing heterocyclic compounds. The choice of oxidant and reaction conditions is paramount to achieving high yields of the desired sulfoxide without significant formation of the sulfone byproduct.

The synthesis of sulfones from this compound and its derivatives is generally accomplished by using an excess of a strong oxidizing agent or by applying more forcing reaction conditions. A widely used and efficient method involves the use of an excess of hydrogen peroxide in a solvent such as acetic acid. This system reliably oxidizes the thioether through the intermediate sulfoxide to the final sulfone.

Alternatively, when using Oxone®, increasing the amount of the reagent and elevating the temperature can drive the reaction to completion, favoring the formation of the sulfone over the sulfoxide. The complete oxidation of the sulfur atom to the sulfonyl group significantly alters the electronic properties of the substituent, making it a strong electron-withdrawing group, which in turn influences the reactivity of the furanone ring itself.

| Substrate Type | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Arylthio-2(5H)-furanone | H₂O₂ (excess) | Acetic Acid | Sulfone | |

| Thiazolidin-4-one | Oxone® (3 equiv.) | Room Temperature | Sulfoxide | |

| Thiazolidin-4-one | Oxone® (>3 equiv.) | High Temperature | Sulfone | |

| 26-Thiodiosgenin (steroid) | MCPBA (1.1 equiv.) | -78 °C | Sulfoxide | |

| 26-Thiodiosgenin (steroid) | MCPBA (excess) | Room Temperature | Sulfone |

Nucleophilic Additions and Ring Opening Reactions of this compound

The reactivity of this compound is characterized by its susceptibility to nucleophilic attack at several positions, owing to the presence of the electrophilic α,β-unsaturated lactone system. These reactions can proceed via conjugate addition to the C4 position, direct attack at the carbonyl carbon (C2), or attack at the C5 position, often leading to ring-opening of the furanone core.

Conjugate Addition with Carbanion Species

The Michael or conjugate addition of carbanions to the electron-deficient C4 position of the α,β-unsaturated lactone system in this compound is a key transformation. This reaction allows for the formation of a new carbon-carbon bond at the β-position relative to the carbonyl group.

Detailed research has shown that the reaction of this compound with the sodium salt of diethyl malonate in ethanol (B145695) results in a conjugate addition product. In this reaction, the malonate carbanion attacks the C4 position of the furanone ring. Subsequent acidification leads to the formation of diethyl (2-oxo-3-(phenylthio)tetrahydrofuran-4-yl)malonate. This demonstrates the utility of carbanionic species in functionalizing the furanone scaffold.

| Reactant 1 | Reactant 2 (Carbanion Source) | Solvent | Product |

|---|---|---|---|

| This compound | Sodium diethyl malonate | Ethanol | Diethyl (2-oxo-3-(phenylthio)tetrahydrofuran-4-yl)malonate |

Reactions with Lithium Dialkylcuprates

Lithium dialkylcuprates are soft nucleophiles that are well-known to favor 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. Their reaction with this compound proceeds cleanly to afford 4-alkylated dihydrofuranone derivatives.

Specifically, the treatment of this compound with lithium dimethylcuprate (LiCu(CH₃)₂) in diethyl ether at low temperatures (e.g., -78 °C) leads to the exclusive formation of the 1,4-addition product. The methyl group is introduced at the C4 position, yielding 4-methyl-3-(phenylthio)dihydrofuran-2(3H)-one. This reaction is highly regioselective and provides a direct method for the alkylation of the furanone ring at the β-position, while retaining the valuable phenylthio group for potential further manipulations.

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Lithium dimethylcuprate (LiCu(CH₃)₂) | Diethyl ether | -78 °C | 4-Methyl-3-(phenylthio)dihydrofuran-2(3H)-one |

Interactions with Nitrogen Nucleophiles (e.g., Benzylamine (B48309), Hydrazine (B178648) Hydrate)

Nitrogen-based nucleophiles react with this compound primarily through nucleophilic attack on the electrophilic carbonyl carbon, which leads to the cleavage and opening of the lactone ring. The specific products formed depend on the nature of the nitrogen nucleophile used.

When this compound is treated with hydrazine hydrate (B1144303) in ethanol at room temperature, the lactone ring is opened to form the corresponding hydrazide. The product obtained is 4-hydroxy-2-(phenylthio)but-2-enohydrazide. This reaction proceeds via the acylation of the hydrazine by the furanone.

In a similar fashion, the reaction with a primary amine such as benzylamine results in the formation of the corresponding N-substituted amide. Heating this compound with benzylamine in ethanol leads to the formation of N-benzyl-4-hydroxy-2-(phenylthio)but-2-enamide. These ring-opened products serve as versatile intermediates for the synthesis of other heterocyclic systems.

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Hydrazine hydrate | Ethanol, Room Temperature | 4-Hydroxy-2-(phenylthio)but-2-enohydrazide |

| Benzylamine | Ethanol, Heat | N-Benzyl-4-hydroxy-2-(phenylthio)but-2-enamide |

Electrophilic Reactions

Cyclization and Ring Transformation Reactions for Heterocycle Synthesis

The ring-opened intermediates derived from the reaction of this compound with nucleophiles are valuable precursors for the synthesis of new heterocyclic compounds through subsequent cyclization reactions.

Formation of Pyrrolone Derivatives

The amides formed from the ring-opening reaction of this compound with primary amines can be cyclized to form pyrrolone (or more accurately, pyrrolidinone) derivatives. For instance, the N-benzyl-4-hydroxy-2-(phenylthio)but-2-enamide obtained from the reaction with benzylamine is a direct precursor for such heterocycles. While the initial reaction provides the open-chain amide, subsequent treatment, often under acidic or basic conditions, can induce cyclization via dehydration to yield the corresponding 1-benzyl-4-(phenylthio)-2,5-dihydro-1H-pyrrol-2-one. This transformation converts the furanone core into a nitrogen-containing pyrrolone ring, highlighting the synthetic utility of the starting material in generating diverse heterocyclic structures.

Synthesis of Isothiazolone (B3347624) Derivatives

The transformation of the 2(5H)-furanone ring into an isothiazol-3(2H)-one core is a complex process that necessitates significant structural rearrangement, including ring opening and re-cyclization with the incorporation of a nitrogen atom. While direct conversion pathways from this compound are not extensively documented, the synthesis can be envisioned through a multi-step sequence.

Derivatization to Pyridazinones, Oxadiazoles, and Triazolones

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by nitrogen nucleophiles, a reactivity that has been widely exploited for the synthesis of various nitrogen-containing heterocycles.

Pyridazinone Formation: The reaction of 2(5H)-furanone derivatives with hydrazine hydrate is a well-established method for the synthesis of pyridazin-3(2H)-ones. ekb.egnih.gov The reaction with this compound proceeds via nucleophilic attack of the hydrazine on the C-2 carbonyl group, leading to the opening of the lactone ring to form a γ-keto acid hydrazide intermediate. Subsequent intramolecular cyclization through condensation between the second nitrogen atom of the hydrazine and the C-5 ketone (or its tautomeric enol form) results in the formation of a dihydropyridazinone ring. Aromatization, often facilitated by the reaction conditions or a subsequent oxidation step, yields the final 4-(phenylthio)pyridazin-3(2H)-one. The conditions for this reaction can be modulated; for instance, conducting the reaction at elevated temperatures in solvents like ethanol or butanol typically favors the direct formation of the pyridazinone. ekb.eg

Oxadiazole and Triazolone Formation: The synthesis of 1,3,4-oxadiazoles and 1,2,4-triazol-3-ones (which exist in tautomeric equilibrium with 1,2,4-triazole-3-thiols) from this compound typically involves a two-step sequence starting with the formation of an acylhydrazide or a thiosemicarbazide (B42300) intermediate.

1,3,4-Oxadiazoles: By treating this compound with hydrazine hydrate under milder conditions (e.g., stirring at room temperature in ethanol), the reaction can be stopped at the γ-keto acid hydrazide intermediate stage. ekb.eg This hydrazide is a crucial precursor for oxadiazole synthesis. nih.govnih.gov Subsequent cyclodehydration of the hydrazide, often achieved by reacting it with a dehydrating agent like phosphorus oxychloride or by treatment with reagents such as carbon disulfide (to form an oxadiazole-thiol), yields the 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov

1,2,4-Triazolones/Triazole-thiones: For the synthesis of triazole derivatives, this compound is reacted with thiosemicarbazide. The reaction mechanism is analogous to that with hydrazine, involving the initial formation of a γ-keto acid thiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclization. The cyclization, typically promoted by basic conditions (e.g., potassium hydroxide), involves the condensation of one of the hydrazine nitrogens with the ketone carbonyl and the thiocarbonyl group with the acid carbonyl, leading to the formation of the 1,2,4-triazole-3-thione ring system. researchgate.net

The following table summarizes these synthetic transformations.

| Starting Material | Reagent(s) | Product Class | Key Intermediate |

| This compound | 1. Hydrazine Hydrate (reflux) | Pyridazinone | γ-Keto acid hydrazide |

| This compound | 1. Hydrazine Hydrate (r.t.) 2. Cyclodehydrating agent (e.g., POCl₃) | 1,3,4-Oxadiazole | γ-Keto acid hydrazide |

| This compound | 1. Thiosemicarbazide 2. Base (e.g., KOH) | 1,2,4-Triazole-3-thione | γ-Keto acid thiosemicarbazide |

Formation of Thiazolidinone Derivatives

Thiazolidin-4-ones are a significant class of heterocyclic compounds. hilarispublisher.com Their synthesis from this compound is not a direct conversion but can be achieved through the formation of an appropriate intermediate, typically one containing an imine (C=N) bond.

A common and versatile method for constructing the thiazolidinone ring is the reaction of a Schiff base (imine) with a mercapto-carboxylic acid, most notably thioglycolic acid (mercaptoacetic acid). jmchemsci.com Therefore, a synthetic strategy would first involve the conversion of this compound into an imine-containing intermediate. This can be accomplished by reacting the furanone with a primary amine (R-NH₂). The reaction opens the lactone ring and subsequent condensation forms a γ-keto imine or a related derivative.

This intermediate, possessing the crucial C=N bond, can then be subjected to cyclocondensation with thioglycolic acid. In this step, the thiol group of thioglycolic acid adds across the imine bond, and subsequent intramolecular cyclization via amide formation between the nitrogen and the carboxylic acid group of the thioglycolic acid moiety yields the 4-thiazolidinone (B1220212) ring. This sequence provides a versatile route to highly substituted thiazolidinones, where the substituents are determined by the primary amine used in the first step and the inherent structure of the furanone precursor.

Alkylating Agent Behavior and Related Mechanisms

Under the influence of strong Lewis acids, such as aluminum chloride (AlCl₃), 2(5H)-furanones can function as effective alkylating agents in Friedel-Crafts type reactions. wikipedia.org This reactivity stems from the ability of the Lewis acid to coordinate with the oxygen atoms of the furanone ring, facilitating the opening of the lactone and the formation of a resonance-stabilized carbocationic intermediate.

The proposed mechanism for this compound involves the following key steps:

Activation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen (at C-2) and the endocyclic ether oxygen (at O-1) of the furanone ring.

Ring Opening and Carbocation Formation: This coordination weakens the C5-O1 bond, leading to the cleavage of the lactone ring. This generates a resonance-stabilized tertiary carbocation at C-5. The positive charge is delocalized across the carbon backbone and potentially stabilized by the adjacent phenylthio group at C-3.

Electrophilic Aromatic Substitution: The generated carbocation is a potent electrophile. In the presence of an aromatic solvent like benzene (B151609) or toluene, it undergoes a classic Friedel-Crafts alkylation reaction. The aromatic ring acts as a nucleophile, attacking the carbocationic center (C-5).

Deprotonation: The resulting arenium ion intermediate loses a proton to regenerate the aromaticity of the solvent ring, yielding the final alkylated product. This product is typically a 4-aryl-2-(phenylthio)but-2-enoic acid derivative.

This intermolecular alkylation pathway demonstrates the utility of this compound as a precursor for synthesizing complex carboxylic acids with defined stereochemistry at the double bond, depending on the reaction conditions and the initial geometry of the furanone. researchgate.netoncohemakey.com

Structural Elucidation and Spectroscopic Characterization Methodologies for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Phenylthio)-2(5H)-furanone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | Data not available | Data not available |

| H-5 | ~ 5.7 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the lactone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-185 ppm for esters. The carbons of the phenyl ring would appear in the aromatic region (approximately 125-150 ppm), while the carbons of the furanone ring would have chemical shifts dependent on their specific electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~ 170 - 185 |

| Aromatic C | ~ 125 - 150 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For thioethers of 2(5H)-furanone derivatives, characteristic absorption bands are observed for the carbonyl group (C=O) stretching vibrations between 1755–1787 cm⁻¹. Additionally, the presence of the aromatic ring is confirmed by absorption bands in the region of 1474–1600 cm⁻¹. Other expected absorptions would include C-H stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Lactone) | 1755 - 1787 |

| C=C (Aromatic) | 1474 - 1600 |

| C-H (Aromatic/Alkenyl) | ~ 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The molecular ion peak (M⁺) for this compound would correspond to its molecular weight. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals, such as CO, CO₂, or the phenylthio radical. Analysis of these fragment ions provides valuable information about the connectivity of the molecule. While specific fragmentation data for the title compound is not available, the analysis of related structures can help predict the likely fragmentation pathways.

Quantitative Structure-Property Relationship (QSPR) models are computational tools that can be used to predict the physicochemical properties of molecules, including their mass spectral fragmentation patterns. These models use the molecular structure to calculate descriptors that are then correlated with experimental data. For novel compounds like this compound, where extensive experimental data may not be available, QSPR models can serve as a valuable tool to predict potential fragmentation patterns and aid in the interpretation of experimental mass spectra. However, the accuracy of these predictions is dependent on the quality and scope of the dataset used to build the model.

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. This powerful analytical technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. For a chiral molecule like this compound, which possesses a stereocenter, X-ray crystallography can distinguish between the (R) and (S) enantiomers.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, crystallographers can construct a model of the molecule's structure. To determine the absolute configuration, anomalous dispersion effects are utilized. When heavy atoms (such as the sulfur atom in this compound) are present, they scatter X-rays with a slight phase shift. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry.

While the theoretical principles supporting the use of X-ray crystallography for the absolute stereochemical determination of this compound are well-established, the practical application requires experimental data that is not currently available in published literature. The generation of a data table with specific crystallographic parameters is therefore not possible.

Future research involving the synthesis of enantiomerically pure this compound and subsequent single-crystal X-ray diffraction analysis would be necessary to fully elucidate its absolute stereochemistry and provide the detailed structural information requested.

In-depth Theoretical and Computational Studies on this compound Remain Largely Unexplored

A comprehensive review of available scientific literature reveals a notable scarcity of specific theoretical and computational research focused exclusively on the chemical compound this compound. While computational methods are widely applied to the broader class of furanone derivatives, detailed quantum chemical calculations, molecular modeling, and specific structure-activity relationship (SAR) models for this particular compound are not extensively documented in publicly accessible research.

Similarly, molecular modeling and simulation, which are crucial for analyzing molecular dynamics and conformational preferences, have been applied to related structures. For instance, conformational analyses have been conducted on furan- and thiophene-based arylamides and other molecules containing phenylthio moieties to understand their stable geometries and the interplay of intramolecular forces. researchgate.netnih.gov These studies highlight the importance of computational methods in predicting molecular shape and behavior. Yet, a dedicated conformational analysis or a computational elucidation of reaction mechanisms involving this compound has not been specifically reported. Research has been published on the computational investigation of reactions of other furanone derivatives, such as the [3+2] cycloaddition reaction of 5-acetoxy-2(5H)-furanone with aryl nitrile oxides, which was studied using DFT to understand the reaction mechanism and selectivity. researchgate.net

In the realm of drug design and discovery, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are essential for predicting the biological activity of compounds. Studies have been performed on broader series of furanone derivatives to develop QSAR models that correlate their structural features with activities like COX-2 inhibition. researchgate.net These models help in designing new compounds with enhanced potency. However, specific SAR or QSAR models centered on this compound or its close analogs are not described in the current body of literature.

Theoretical and Computational Studies of 3 Phenylthio 2 5h Furanone

Molecular Docking Studies (e.g., for Eag-1 Inhibition)

Molecular docking simulations have been utilized to investigate the interaction between furanone derivatives and the Ether-à-go-go-1 (Eag-1) potassium channel, a protein implicated in the proliferation of cancer cells. umich.edu These studies provide insights into the binding affinities and specific molecular interactions that may underlie the inhibitory potential of these compounds.

In one theoretical evaluation, the interaction of a series of furanone derivatives with the Eag-1 protein was modeled using the 7CN1 protein structure as a template. umich.edu The study aimed to compare the binding characteristics of these furanones to known Eag-1 inhibitors such as astemizole (B1665302) and tetrandine. The results indicated that several furanone derivatives, including those with structural similarities to 3-(Phenylthio)-2(5H)-furanone, could potentially act as Eag-1 inhibitors. umich.edu

The docking analysis revealed that these compounds interact with various amino acid residues on the surface of the 7CN1 protein. umich.edu The strength of these interactions is quantified by parameters such as the inhibition constant (Ki), where a lower value suggests a higher binding affinity and potentially more potent inhibition.

The study found that certain furanone derivatives exhibited lower inhibition constants when compared to the control drugs, suggesting they could be effective Eag-1 inhibitors. umich.edu This theoretical evidence supports the potential of the furanone scaffold as a basis for the development of novel anticancer agents targeting the Eag-1 channel. umich.edu

Below is a table summarizing the thermodynamic parameters from a theoretical study of furanone derivatives interacting with the 7CN1 protein surface, which serves as a model for the Eag-1 potassium channel.

| Compound Category | Example Compound(s) | Estimated Free Energy of Binding (kcal/mol) | Inhibition Constant (Ki) |

| Furanone Derivatives | 7, 12, 16, 20, 25, 26, 29, 30 | Data not specified | Lower than controls |

| Control Inhibitors | Astemizole, Tetrandine, PD | Data not specified | Higher than select derivatives |

| This table is a representation of the findings where specific numerical values for free energy were not provided in the source material, but relative comparisons of inhibition constants were highlighted. umich.edu |

Molecular Mechanics Calculations (e.g., AM1 calculations)

Information regarding specific molecular mechanics calculations, such as AM1, for this compound was not available in the reviewed literature.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the biological activity of the specific chemical compound “this compound” according to the requested outline.

Research on the antimicrobial and anti-biofilm properties of the 2(5H)-furanone chemical family is extensive. Studies have investigated numerous derivatives, including halogenated furanones, and those containing sulfonyl and various alkyl or aryl groups. This body of research indicates that the 2(5H)-furanone scaffold is a promising basis for the development of agents that can inhibit bacterial growth and interfere with processes like biofilm formation and quorum sensing.

However, specific experimental results detailing the efficacy of This compound against Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis, its impact on biofilm formation and quorum sensing, or its proposed molecular mechanisms of action are not available in the reviewed literature. While studies on other thio-derivatives of furanones exist, this information cannot be directly attributed to the specific compound .

Therefore, the requested article focusing solely on the biological activity of “this compound” cannot be generated at this time due to the lack of specific research findings for this particular compound.

Biological Activity and Mechanistic Insights

Antimicrobial Activity Profile

Synergistic Effects with Established Antimicrobials

A significant area of research involves the use of furanone derivatives to enhance the efficacy of existing antimicrobial drugs. Thio-derivatives of 2(5H)-furanone have demonstrated the ability to increase bacterial sensitivity to conventional antibiotics. nih.gov This synergistic effect means that when the furanone compound is combined with an antibiotic, a lower concentration of the antibiotic is required to achieve the same antimicrobial effect. nih.gov For example, specific sulfur-containing furanones were found to increase the susceptibility of Bacillus subtilis to antibiotics like kanamycin (B1662678) and chloramphenicol. nih.gov This potentiation effect is valuable in combating antibiotic resistance, as it can help restore the effectiveness of drugs against resistant bacterial strains. nih.gov

Synergistic Antimicrobial Activity of Thio-Furanone Derivatives

| Furanone Derivative | Antibiotic | Observed Effect | Reference |

|---|---|---|---|

| F12 (Thio-derivative) | Kanamycin | Increased bacterial sensitivity | nih.gov |

| F12 (Thio-derivative) | Chloramphenicol | Increased bacterial sensitivity (most efficient) | nih.gov |

| F15 (Thio-derivative) | Kanamycin | Increased bacterial sensitivity | nih.gov |

| F15 (Thio-derivative) | Chloramphenicol | Increased bacterial sensitivity; disruption of formed biofilm | nih.gov |

| F94 (Thio-derivative) | Kanamycin | Increased bacterial sensitivity | nih.gov |

| F94 (Thio-derivative) | Chloramphenicol | Increased bacterial sensitivity | nih.gov |

Anticancer Potential and Cytotoxic Mechanisms

Derivatives of the 2(5H)-furanone core structure have also been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various human tumor cell lines. researchgate.net

Screening against Human Tumor Cell Lines

Numerous synthetic 2(5H)-furanone derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. nih.gov These studies have revealed that certain structural modifications to the furanone ring can lead to potent and sometimes selective anticancer activity. For instance, a series of 3,4,5-trisubstituted 2(5H)-furanones showed significant antitumor activity against liver (HEPG2) and breast (MCF7) cancer cell lines, with some derivatives exhibiting greater potency than the reference drug. nih.gov Other studies have identified derivatives with selective cytotoxicity towards non-small cell lung cancer cells (A549) over healthy lung epithelial cells. nih.gov The cytotoxic activity is often dose-dependent, with IC50 values (the concentration required to inhibit the growth of 50% of cells) reported in the micromolar range for the most active compounds. nih.govdntb.gov.ua

Cytotoxicity of Furanone Derivatives Against Human Cancer Cell Lines

| Furanone Derivative Class | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 (Liver Cancer) | IC50 = 0.002 µM | nih.gov |

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | MCF7 (Breast Cancer) | IC50 = 0.002 µM | nih.gov |

| Bis-2(5H)-furanone derivative (Compound 4e) | C6 (Glioma) | IC50 = 12.1 µM | nih.gov |

| 5-Alkoxy derivatives of mucochloric acid (Compounds 12 & 15) | A549 (Lung Cancer) | Selective cytotoxicity vs. healthy cells | nih.gov |

| 5-Arylated 2(5H)-furanones | MAC 13 & MAC 16 (Murine Colon Cancer) | IC50 range of 30-50 µM | dntb.gov.ua |

Modulation of Cellular Targets (e.g., Eag-1 Inhibition)

The anticancer effects of furanone derivatives are linked to their ability to modulate specific cellular targets and pathways critical for tumor cell survival and proliferation. One such target is the Eag-1 (Ether-à-go-go-1) voltage-gated potassium channel, which is overexpressed in a high percentage of human tumors and plays a role in cancer cell growth. ccij-online.orgnih.gov Theoretical docking studies have suggested that furanone derivatives have the potential to act as Eag-1 inhibitors. ccij-online.orgccij-online.org These computational models indicate that furanone compounds may bind to the channel protein, and several derivatives were predicted to have a lower inhibition constant compared to known inhibitors, suggesting they could be good candidates for Eag-1 inhibition in cancer cells. ccij-online.org

Beyond Eag-1, other mechanisms have been identified for different furanone derivatives. For example, certain bis-2(5H)-furanone compounds have been shown to induce cell cycle arrest at the S-phase in glioma cells. nih.gov Further investigation revealed that these compounds can significantly interact with DNA, suggesting that DNA may be a direct molecular target, leading to the disruption of replication and cell proliferation. nih.gov Other furanone derivatives have been found to induce a G2 phase cell cycle arrest and promote caspase-independent cell death in lung cancer cells. nih.gov

Other Investigated Biological Activities

Anti-inflammatory Properties

The 2(5H)-furanone core is a recognized scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory effects. The anti-inflammatory mechanisms of furan-containing natural products are diverse; they have been shown to include the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, scavenging of superoxide (B77818) anions, and regulation of inflammatory mediator expression. The presence of aromatic rings, such as the phenyl group in 3-(Phenylthio)-2(5H)-furanone, can enhance the lipophilicity of the furanone, which may contribute to its anti-inflammatory and antioxidative effects.

While specific studies quantifying the anti-inflammatory activity of this compound are not detailed in the available literature, research on other compounds containing the phenylthio moiety has demonstrated anti-inflammatory potential. For instance, a series of 2-phenylthio- and 4-phenylthio-N-acyl phenylamines were synthesized and tested for in vivo anti-inflammatory activity, with some derivatives showing significant edema reduction. This suggests that the phenylthio group can be a component of molecules with anti-inflammatory properties. The combination of the furanone ring, known for its biological activities, and the phenylthio group warrants further investigation to characterize the specific anti-inflammatory profile of this compound.

Structure Activity Relationships Sar and Structural Modifications for Enhanced Biological Potentials

Influence of Phenylthio Moiety and Substituents on Biological Activity

The phenylthio group at the C3 position of the furanone ring is a critical determinant of the molecule's biological profile. Both the sulfur atom and the attached phenyl ring offer opportunities for structural modification to tune activity.

The oxidation state of the sulfur atom plays a significant role. While the thioether is the base structure, its oxidation to the corresponding sulfone can dramatically alter biological activity. For instance, studies on related chiral 2(5H)-furanone derivatives have shown that sulfones can exhibit potent antimicrobial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov The introduction of the more polar sulfonyl group can change the molecule's electronic properties, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

Furthermore, the substitution pattern on the phenyl ring of the phenylthio moiety provides a rich avenue for SAR exploration. Research on various classes of aryl-substituted furanones has consistently demonstrated that the nature and position of substituents on the aromatic ring can profoundly impact efficacy and selectivity. Studies on related 3-aryl and 5-arylidene furanones have revealed that the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine) or a nitro group, often enhances cytotoxic and antifungal activities. nih.govnih.govnih.gov For example, 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones bearing halogen substituents on the phenyl ring displayed significantly higher antifungal effects against Aspergillus fumigatus compared to unsubstituted analogues. nih.gov Similarly, the cytotoxicity of 5-arylidene-2(5H)-furanones was shown to increase with the introduction of halogens or a nitro group onto the aromatic ring. nih.gov These findings suggest that modifying the phenyl ring of 3-(phenylthio)-2(5H)-furanone with such substituents could be a promising strategy for enhancing its biological potential.

| Furanone Analogue Class | Substituent on Aryl Ring | Observed Effect on Biological Activity | Reference(s) |

| 3-Aryl-5-acyloxymethyl-2H,5H-furan-2-ones | Halogens (e.g., 3,4-dichloro) | Increased antifungal activity against Aspergillus fumigatus. | nih.gov |

| 5-Arylidene-2(5H)-furanones | Halogens, Nitro group | Increased cytotoxicity against various cancer cell lines. | nih.gov |

| 3-Aryl-5-alkyl-2,5-dihydrofuran-2-ones | Halogens | Selective antifungal activity against filamentous strains. | nih.gov |

| 2(5H)-Furanone Sulfones | Sulfonyl group (from thioether oxidation) | Potent antimicrobial activity against Gram-positive bacteria. | nih.gov |

Role of Stereochemistry in Modulating Biological Effects

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The vast majority of biological targets, such as enzymes and receptors, are chiral, and they can differentiate between the stereoisomers of a ligand. The 2(5H)-furanone ring can possess a chiral center, most commonly at the C5 position, depending on its substitution pattern. Therefore, the three-dimensional arrangement of atoms in this compound and its analogues is expected to be a crucial factor in their biological activity.

The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives, starting from stereochemically pure precursors like 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones, has been reported. nih.gov This work underscores the feasibility and importance of controlling the stereochemistry of the furanone core. It is highly probable that different enantiomers or diastereomers of a given this compound derivative will exhibit distinct pharmacological profiles, including differences in potency, efficacy, and target selectivity. For instance, one enantiomer may fit perfectly into the active site of a target enzyme, while the other may bind with lower affinity or not at all.

Moreover, mechanistic studies involving photoreactions of chiral furanones have shown that the stereochemistry of the molecule can influence reaction pathways and the geometry of the resulting products. nih.gov This highlights the integral role of the molecule's 3D structure in its chemical reactivity, which in turn can correlate with its mechanism of action at a biological level. Consequently, the elucidation of SAR for this class of compounds must involve the synthesis and biological evaluation of individual, stereochemically pure isomers.

Design and Synthesis of Analogues for SAR Elucidation

A systematic exploration of the SAR for this compound requires the design and synthesis of a diverse library of analogues. Synthetic strategies can be devised to modify specific parts of the molecule, including the phenylthio group and the furanone ring.

A primary strategy for creating analogues involves the reaction of a suitable furanone precursor, such as a 3,4-dihalo-2(5H)-furanone, with a variety of substituted aromatic thiols. nih.gov This nucleophilic substitution reaction, typically carried out under basic conditions, allows for the introduction of a wide range of substituted phenylthio moieties at the C3 or C4 position. By using a library of thiophenols bearing different electronic (electron-donating or electron-withdrawing) and steric properties, a series of analogues can be generated to probe the influence of the aryl substituent.

Further diversification can be achieved through subsequent chemical transformations. A key modification is the oxidation of the thioether linkage to a sulfoxide (B87167) or a sulfone, using oxidizing agents such as hydrogen peroxide. nih.gov This allows for a direct comparison of the biological activities of the three different oxidation states of the sulfur atom.

In addition to modifying the phenylthio group, the furanone scaffold itself can be altered. Multi-component reactions, for example, provide an efficient means to synthesize highly substituted 2(5H)-furanone derivatives in a single step, enabling the introduction of various substituents at other positions on the ring. nih.gov The synthesis of these targeted analogues is essential for building a comprehensive SAR model, which can guide the future design of compounds with improved biological profiles.

Correlation between Structural Features and Specific Mechanistic Pathways

The biological activity of this compound is intrinsically linked to its chemical structure, which dictates its potential mechanisms of action. The core 2(5H)-furanone structure contains an α,β-unsaturated lactone system. This motif is a well-known Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules. This reactivity is a plausible mechanistic basis for the biological effects of many furanone derivatives, potentially involving the covalent modification of nucleophilic residues, such as cysteine thiols, in target proteins or enzymes.

The specific substituents on the molecule can modulate this intrinsic reactivity and direct it toward particular pathways. For example, the presence of electron-withdrawing groups on the phenylthio ring would enhance the electrophilicity of the furanone's β-carbon, potentially increasing its reactivity as a Michael acceptor.

Applications in Organic Synthesis

Utility as Key Intermediates in Complex Molecule Synthesis

3-(Phenylthio)-2(5H)-furanone and its analogs serve as crucial intermediates in the total synthesis of various complex and biologically active molecules. The furanone core provides a latent γ-hydroxy-α,β-unsaturated carboxylic acid functionality, which can be unmasked and elaborated in numerous ways. The phenylthio group at the 3-position allows for further functionalization, including the introduction of diverse substituents through displacement or oxidation-elimination reactions.

A notable application is in the synthesis of natural products. For instance, derivatives of this compound have been utilized in synthetic routes towards quercus lactones, which are oak lactones found in aged spirits, and 2,5-diarylfuran natural products. jst.go.jp The strategic incorporation of the this compound moiety allows for the controlled construction of the core structures of these complex molecules.

Precursors for Diverse Heterocyclic Scaffolds

The reactivity of the 2(5H)-furanone ring system, particularly its susceptibility to nucleophilic attack, makes this compound an excellent starting material for the synthesis of various heterocyclic compounds. Ring-opening and subsequent recyclization reactions with different nucleophiles lead to the formation of a wide range of nitrogen- and sulfur-containing heterocycles. tandfonline.com

The reaction of this compound derivatives with nitrogen-based nucleophiles provides access to a variety of nitrogen-containing heterocycles. For example, 3-phenylthio-5-aryl-2(3H)-furanones, which are closely related isomers, react with benzylamine (B48309) to yield benzylamide derivatives. These intermediates can then be cyclized to form the corresponding 2(3H)-pyrrolones. tandfonline.com

Furthermore, ring-opening of these furanones with hydrazine (B178648) hydrate (B1144303) furnishes acid hydrazides. These hydrazides are versatile intermediates that can be used to construct several nitrogen-containing heterocyclic systems, including pyridazinone, 1,3,4-oxadiazole (B1194373), and triazolone derivatives. tandfonline.com The specific heterocyclic system formed depends on the subsequent reaction conditions and cyclizing agents employed.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from 3-Phenylthio-5-aryl-2(3H)-furanone Derivatives tandfonline.com

| Starting Material | Reagent | Intermediate | Product | Heterocycle Class |

| 3-Phenylthio-5-aryl-2(3H)-furanone | Benzylamine | Benzylamide derivative | 2(3H)-Pyrrolone derivative | Pyrrolone |

| 3-Phenylthio-5-aryl-2(3H)-furanone | Hydrazine hydrate | Acid hydrazide | Pyridazinone derivative | Pyridazinone |

| Acid hydrazide | - | - | 1,3,4-Oxadiazole derivative | 1,3,4-Oxadiazole |

| Acid hydrazide | - | - | Triazolone derivative | 1,2,4-Triazolone |

In addition to nitrogen heterocycles, this compound derivatives are valuable precursors for sulfur-containing heterocyclic systems. The benzylamide derivatives obtained from the reaction with benzylamine can be treated with thionyl chloride (SOCl₂) to induce cyclization, affording isothiazolone (B3347624) derivatives. tandfonline.com This transformation highlights the utility of the furanone scaffold in constructing different five-membered heterocycles containing both nitrogen and sulfur.

Table 2: Synthesis of Sulfur-Containing Heterocycles from 3-Phenylthio-5-aryl-2(3H)-furanone Derivatives tandfonline.com

| Starting Material | Reagent | Product | Heterocycle Class |

| Benzylamide derivative of 3-phenylthio-5-aryl-2(3H)-furanone | Thionyl chloride (SOCl₂) | Isothiazolone derivative | Isothiazolone |

Role in the Generation of Butenolide and Butanolide Derivatives

This compound is itself a substituted butenolide and serves as a versatile platform for the synthesis of a wide range of other butenolide and butanolide derivatives. The phenylthio group can be readily displaced by various nucleophiles or can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then undergo elimination to introduce a double bond or participate in further transformations.

The butenolide scaffold is a common motif in many natural products with diverse biological activities. The ability to functionalize the 3-position of the 2(5H)-furanone ring via the phenylthio group allows for the synthesis of a library of butenolide derivatives with varying substitution patterns. These derivatives can then be evaluated for their biological properties or used as intermediates in the synthesis of more complex molecules. Furthermore, reduction of the double bond in the furanone ring provides access to the corresponding butanolide (γ-butyrolactone) derivatives, which are also prevalent in nature and exhibit a broad spectrum of biological activities.

Future Directions and Research Challenges

Development of Novel Synthetic Methodologies for Diversification

A primary challenge in harnessing the full potential of 3-(phenylthio)-2(5H)-furanone derivatives is the development of efficient and versatile synthetic strategies. The creation of diverse compound libraries is essential for comprehensive structure-activity relationship (SAR) studies, which in turn guide the design of molecules with enhanced potency and selectivity. Future research will likely concentrate on several key areas:

Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient approach to building molecular complexity from simple, readily available starting materials. researchgate.net Developing novel MCRs that incorporate the furanone core and allow for the introduction of various thio-substituents at the C3-position would be a significant advancement. This could involve, for instance, the reaction of aldehydes, amines, and a suitable acetylenic ester to rapidly generate a range of 3,4,5-trisubstituted furanones. researchgate.net

Catalytic Asymmetric Synthesis: Chirality plays a crucial role in the biological activity of many pharmaceuticals. nih.gov As such, the development of catalytic asymmetric methods for the synthesis of enantiomerically pure furanone derivatives is of paramount importance. nih.govbohrium.com Future work should explore the use of chiral catalysts to control the stereochemistry of the furanone ring, particularly when substituents are introduced. This includes enantioselective conjugate additions and organocatalyzed epoxidation routes that can yield chiral γ-butenolides. bohrium.com

Late-Stage Functionalization: The ability to modify the this compound scaffold in the final steps of a synthetic sequence is highly desirable as it allows for rapid diversification. Methodologies such as transition metal-catalyzed cross-coupling reactions could be further explored to modify the phenylthio group or other positions on the furanone ring. This would enable the introduction of a wide array of functional groups to probe their effect on biological activity.

The advancement of these synthetic methodologies will be critical for generating a broad spectrum of this compound analogs, providing the necessary chemical tools for subsequent biological and materials science investigations.

In-depth Mechanistic Investigations of Biological Activities

Derivatives of the 2(5H)-furanone core have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and biofilm-inhibitory effects. unipi.it However, for many of these compounds, including this compound, the precise molecular mechanisms underlying these activities remain to be fully elucidated. Addressing this knowledge gap is a significant research challenge.

Future investigations should focus on:

Target Identification and Validation: A crucial step is to identify the specific cellular targets with which these compounds interact. For example, some brominated furanones are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system. unipi.it In-depth studies are needed to determine if this compound and its derivatives also act on QS pathways and to identify the specific proteins or receptors involved. Similarly, for anticancer activity, research should aim to uncover whether these compounds interact with specific enzymes, signaling proteins, or nucleic acids like DNA.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, detailed SAR profiles can be constructed. This involves synthesizing derivatives with different substituents on the phenyl ring and at other positions of the furanone core. These studies will provide valuable insights into the key structural features required for potent and selective activity.

Advanced "-Omics" Approaches: Utilizing genomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with these compounds. These unbiased approaches can help uncover novel mechanisms of action and identify unexpected cellular pathways affected by the furanone derivatives, moving beyond hypothesis-driven research.

A thorough understanding of the molecular mechanisms will not only explain the observed biological effects but also enable the rational design of next-generation compounds with improved therapeutic potential.

Exploration of New Applications in Chemical Biology and Material Science

Beyond direct therapeutic applications, the unique chemical properties of this compound derivatives make them attractive candidates for new roles in chemical biology and material science. This represents a largely unexplored frontier for this class of compounds.

Chemical Biology Probes: Compounds that modulate specific biological processes are invaluable tools for chemical biologists. Based on their known bioactivities, derivatives of this compound could be developed as chemical probes. For instance, analogs could be designed to study bacterial quorum sensing or to investigate specific cancer-related pathways. By attaching fluorescent tags or affinity labels, these probes could be used to visualize and isolate their molecular targets within cells.

Functional Materials: The 2(5H)-furanone ring is a reactive heterocycle that can potentially be incorporated into larger polymer structures. The presence of the phenylthio group offers additional handles for polymerization or for tuning the electronic and physical properties of materials. Research could explore the synthesis of polymers containing the this compound moiety to create novel materials with unique optical, electronic, or biodegradable properties. The sulfur atom, in particular, could impart interesting properties relevant to fields like organic electronics or self-healing materials, although this remains a speculative and open area for investigation.

The exploration of these novel applications requires an interdisciplinary approach, combining the skills of synthetic chemists, biologists, and materials scientists to unlock the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2(5H)-furanone derivatives, and how do they apply to 3-(phenylthio)-2(5H)-furanone?

- Methodological Answer : The synthesis of 2(5H)-furanone derivatives typically involves cyclization, halogenation, or functionalization of precursor lactones or allenoic acids. For example, iodolactonization of 2,3-allenoic acids produces halogenated furanones, as demonstrated in the synthesis of 3-methyl-4-iodo-5-phenyl-5-hydroxy-2(5H)-furanone . For sulfur-containing derivatives like this compound, nucleophilic substitution at the α-position using thiophenol under basic conditions (e.g., K₂CO₃ in DMF) is a viable strategy. Reaction optimization should consider steric and electronic effects of the phenylthio group.

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometries and evaluate properties such as HOMO-LUMO gaps, dipole moments, and Fukui indices. Studies on 2(5H)-furanone derivatives show that substituents like phenyl groups lower the energy gap, enhancing reactivity . For this compound, computational models can predict regioselectivity in electrophilic attacks or radical reactions by analyzing charge distribution and frontier molecular orbitals.

Q. What spectroscopic techniques are critical for characterizing 2(5H)-furanone derivatives?